beta-L-Fucofuranose

Solution-state equilibrium Mutarotation Isomer distribution

beta-L-Fucofuranose (CAS 64761-42-8) is the five-membered (furanose) ring form of the 6-deoxyhexose L-fucose, possessing the molecular formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol. It is structurally distinct from the thermodynamically favoured six-membered (pyranose) ring form, representing a minor (~5%) but functionally significant species in the equilibrium mixture of L-fucose in solution.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 64761-42-8
Cat. No. B12705893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-L-Fucofuranose
CAS64761-42-8
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(C1C(C(C(O1)O)O)O)O
InChIInChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6-/m0/s1
InChIKeyAFNUZVCFKQUDBJ-XKTQNOIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-L-Fucofuranose (CAS 64761-42-8) – Key Physicochemical & Structural Identity for Research Procurement


beta-L-Fucofuranose (CAS 64761-42-8) is the five-membered (furanose) ring form of the 6-deoxyhexose L-fucose, possessing the molecular formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol . It is structurally distinct from the thermodynamically favoured six-membered (pyranose) ring form, representing a minor (~5%) but functionally significant species in the equilibrium mixture of L-fucose in solution [1]. The compound exists as a white crystalline solid, is water-soluble, and is primarily utilised as a synthetic building block, a derivatisation reagent for absolute configuration determination, and a substrate in enzymatic nucleotide sugar biosynthesis pathways [2].

Why beta-L-Fucofuranose Cannot Be Replaced by Generic L-Fucose or Fucopyranose Isomers in Critical Applications


Substituting beta-L-fucofuranose with the more abundant and cheaper L-fucose equilibrium mixture (predominantly alpha/beta-pyranose forms) introduces uncontrolled variables in stereochemical and enzymatic contexts. The furanose vs. pyranose ring topology directly dictates hydrogen-bonding geometry, anomeric reactivity, and recognition by nucleotide-sugar mutases and bacterial periplasmic binding proteins [1]. In the fucofuranoside method, the β-L-configured furanoside is an essential component of the diastereomeric pair required for absolute configuration determination; the corresponding pyranoside or D-enantiomer cannot generate the diagnostic Δδ (δL – δD) shift patterns upon which the method depends [2]. Similarly, enzymatic interconversion between GDP-pyranose and GDP-furanose forms by MtdL and Hyg20 mutases is ring-size-specific; generic L-fucose cannot serve as a defined substrate for these biosynthetic studies without precise anomeric and ring-form specification [3].

Quantitative Differentiation Evidence for beta-L-Fucofuranose vs. Closest Analogs


Equilibrium Abundance: Furanose Form Constitutes Only ~5% of L-Fucose in Solution

In the mutarotational equilibrium of L-fucose in solution, the furanose ring form is a trace component compared with the pyranose forms. Quantitative GLC analysis of the methanol equilibrium mixture shows ~5% L-fucofuranose, coexisting with 38% α-L-fucopyranose and 57% β-L-fucopyranose [1]. NMR studies confirm that L-fucose 'mainly exists as the α- and β-pyran forms in solution with trace amounts of the furan forms' [2]. This low abundance means that obtaining defined furanose-form material requires either chromatographic isolation or stereoselective synthesis, and that generic L-fucose or its pyranose-rich equilibrium mixture cannot substitute for pure beta-L-fucofuranose in applications where furanose-specific reactivity or binding is critical.

Solution-state equilibrium Mutarotation Isomer distribution Carbohydrate chemistry

Unique NMR Capability: Enantiomeric Discrimination via β-D/β-L-Fucofuranoside Δδ Values

The fucofuranoside method exploits the diastereomeric pair β-D- and β-L-fucofuranosides as NMR derivatisation reagents to determine the absolute configuration of secondary alcohols. In pyridine-d₅, the ΔδH (δL – δD) values are systematically positive for protons in the 'right segment' (Rr) and negative for protons in the 'left segment' (R₁) of the aglycone, enabling unambiguous configurational assignment [1]. The method has been validated on chiral secondary and tertiary alcohols, including lupane triterpenoids where the absolute configuration at C-3 was unambiguously determined as S or R based on the ΔδC pattern [2]. The alternative arabinofuranoside method yields comparable enantiomeric discrimination but requires different synthetic access; the fucofuranoside method is preferred when β-L-fucofuranose is available as the derivatising agent [2]. Generic fucopyranosides cannot substitute because the furanose ring imposes a different spatial orientation of the aglycone relative to the pyridine solvation sphere, altering the diagnostic Δδ pattern.

Absolute configuration determination NMR spectroscopy Derivatisation reagent Secondary alcohols Stereochemistry

Enzymatic Selectivity: MtdL/Hyg20 Mutases Specifically Interconvert GDP-β-L-Fucopyranose and GDP-α-L-Fucofuranose

Two bacterial mutases, MtdL and Hyg20, catalyse the bidirectional interconversion between GDP-β-L-fucopyranose and GDP-α-L-fucofuranose using only divalent cations as cofactors [1]. This reaction defines a furanose-specific nucleotide sugar metabolic node distinct from the canonical GDP-β-L-fucopyranose pool that feeds fucosyltransferases. The enzymes display ring-form specificity: they operate exclusively on the pyranose/furanose pair and do not interconvert between α- and β-anomers of the same ring form. Procurement of beta-L-fucofuranose as starting material enables generation of GDP-α-L-fucofuranose for enzymatic studies, whereas generic L-fucose or fucopyranose cannot access this metabolic branch without the specific furanose substrate [1]. D-fucofuranose enantiomers are processed by distinct mutase systems (e.g., dTDP-D-fucofuranose biosynthesis in Escherichia coli O52) and are not interchangeable [2].

Nucleotide sugar biosynthesis GDP-fucose Mutase Furanose metabolism Enzymology

Anomeric Configuration Impact: β-Anomer Confers ≥26-Fold Higher Lectin-Binding Affinity vs. α-Anomer in Fucosyl Amide Series (Class-Level Inference)

In a series of fucosyl amide ligands targeting the Pseudomonas aeruginosa lectin LecB, the β-anomer of N-fucosyl benzamide (compound 4a) exhibited an IC₅₀ of 88 ± 12 nM, whereas the corresponding α-anomer (compound 6) showed a 26-fold drop in affinity with an IC₅₀ of 2324 ± 432 nM [1]. Isothermal titration calorimetry confirmed this trend: Kd (β-4a) = 195 ± 97 nM vs. Kd (α-6) = 2310 ± 350 nM, a ~12-fold difference in binding affinity [2]. X-ray crystallography revealed that β-linked substituents orient toward the protein surface, displacing bound water molecules and generating a favourable entropic contribution (TΔS = 9.2 kJ mol⁻¹ for β vs. 4.2 kJ mol⁻¹ for α) that is not observed with the α-anomer [2]. Although these data are for fucopyranosyl amides rather than fucofuranose itself, the principle that the β-anomeric configuration at C1 can profoundly impact biomolecular recognition, combined with the distinct ring topology of fucofuranose vs. fucopyranose, underscores the risk of substituting the compound with mixed-anomer or pyranose-only fucose preparations in any biological binding assay [1] [2].

Lectin inhibition Pseudomonas aeruginosa Fucosyl amide Binding affinity Glycomimetic

Crystallographically Validated, Protein-Bound Conformation of Fucofuranose Distinct from Fucopyranose

The crystal structure of the Mycobacterium smegmatis periplasmic binding protein MSMEG_1712 in complex with beta-D-fucofuranose (PDB: 6HYH; resolution 2.5 Å) provides direct evidence that fucofuranose is recognised by bacterial sugar transporters in a ring-form-specific manner [1]. The protein, identified as an L-arabinofuranose ABC transporter subunit, discriminates furanose from pyranose sugars via its binding pocket architecture. While this structure features the D-enantiomer, the L-fucofuranose counterpart is the enantiomeric analogue and is expected to engage enantiomerically related binding sites in L-specific lectins or enzymes. The existence of a dedicated crystallographic model for fucofuranose–protein interaction validates the purchase of defined furanose-form compound for structural biology applications, as generic fucose (pyranose-dominant equilibrium) would not yield the same complex [1]. In contrast, multiple fucopyranose–protein structures populate the PDB (e.g., LecB-fucopyranose complexes PDB: 8AIJ, 8AIY) highlighting the divergent structural biology of the two ring forms [2].

X-ray crystallography Protein-carbohydrate complex Periplasmic binding protein Mycobacterium Furanose recognition

Optimal Procurement Scenarios: When beta-L-Fucofuranose (CAS 64761-42-8) Delivers Unique Research Value


Absolute Configuration Determination of Chiral Secondary and Tertiary Alcohols by the Fucofuranoside Method

Procure beta-L-fucofuranose (paired with its β-D enantiomer) for derivatisation of unknown chiral alcohols. The resulting β-D- and β-L-fucofuranoside diastereomers yield systematic ΔδH and ΔδC NMR shift differences in pyridine-d₅ that predictably correlate with absolute configuration, as validated on lupane triterpenoids and other complex natural products [1].

Enzymatic Synthesis of GDP-α-L-Fucofuranose for Nucleotide Sugar Biosynthetic Studies

Use beta-L-fucofuranose as a defined substrate to prepare GDP-α-L-fucofuranose via chemo-enzymatic routes (kinase and pyrophosphorylase coupling) for studying fucofuranose-specific mutases (MtdL/Hyg20) or for screening inhibitors targeting furanose-specific nucleotide sugar metabolism [2].

Structural Biology of Furanose-Recognising Proteins (Co-Crystallisation and Ligand Soaking)

Employ beta-L-fucofuranose (or its D-enantiomer as a surrogate) in co-crystallisation or soaking experiments with periplasmic binding proteins, lectins, or ABC transporter subunits to obtain high-resolution structures of fucofuranose–protein complexes, as demonstrated for MSMEG_1712 (PDB: 6HYH) [3].

Synthesis of Fluorinated Fucofuranose Analogs for Metabolic Fucosylation Inhibition

Utilise beta-L-fucofuranose as a starting material for stereoselective synthesis of fluorinated analogs (e.g., trifluoromethylated derivatives) that serve as metabolic inhibitors of fucosylation, a validated therapeutic target in cancer and sickle cell disease. The furanose scaffold provides a distinct spatial presentation of fluorine substituents compared with pyranose-based analogs [4].

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